3-(3-Pyrazin-2-yl-propyl)-azetidine-3-carboxylic acid dimethylamide

Descripción general

Descripción

3-(3-Pyrazin-2-yl-propyl)-azetidine-3-carboxylic acid dimethylamide is a useful research compound. Its molecular formula is C13H20N4O and its molecular weight is 248.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

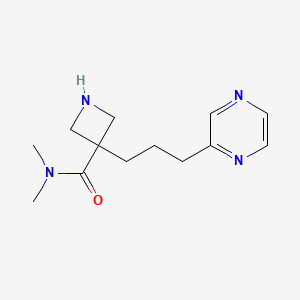

3-(3-Pyrazin-2-yl-propyl)-azetidine-3-carboxylic acid dimethylamide (CAS Number: 1361112-34-6) is a novel compound characterized by a unique molecular structure that includes a pyrazine moiety and an azetidine ring. Its molecular formula is C₁₃H₂₀N₄O, with a molecular weight of 248.32 g/mol. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications, particularly in targeting biological pathways related to adenosine receptors.

Chemical Structure and Properties

The structure of this compound features several functional groups, including:

- Azetidine Ring : A four-membered cyclic amine that may influence the compound's biological activity.

- Pyrazine Moiety : A heterocyclic aromatic compound that can affect the interaction with biological targets.

- Dimethylamide Group : Enhances solubility and bioavailability.

Interaction with Adenosine Receptors

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly regarding adenosine receptors. These receptors play critical roles in various physiological processes, including inflammation and cancer progression. The compound may function as an agonist or antagonist at these receptors, influencing therapeutic outcomes in diseases such as cancer and autoimmune disorders.

Potential Therapeutic Applications

The primary applications of this compound lie within pharmaceutical development, particularly as an intermediate in synthesizing compounds targeting adenosine receptors. The unique structural features may allow it to interact with other biological targets, expanding its therapeutic uses beyond oncology to include inflammatory diseases.

Synthesis Methods

The synthesis methods for this compound have been optimized to improve yield and reduce toxicity compared to earlier routes. This optimization is crucial for ensuring the safety and efficacy of potential therapeutic agents derived from this compound.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Azetidine-3-carboxylic acid | Contains azetidine ring | Precursor for various derivatives |

| Pyrazinyl derivatives | Incorporates pyrazine moiety | Diverse biological activities |

| Dimethylamino derivatives | Contains dimethylamino group | Enhanced solubility and bioavailability |

| Adenosine receptor antagonists | Target specific adenosine receptors | Potential use in treating cancer |

This table illustrates the dual functionality of the compound as both an azetidine derivative and a pyrazinyl compound, which may confer distinct pharmacological properties not found in other similar structures.

Case Studies and Experimental Evidence

Despite limited direct studies on this specific compound, analogous compounds have shown promising results in biological evaluations. For example, studies on related pyrazinyl compounds have demonstrated significant antimicrobial and antioxidant activities . These findings suggest that this compound may possess similar beneficial properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The primary application of 3-(3-Pyrazin-2-yl-propyl)-azetidine-3-carboxylic acid dimethylamide lies in its role as an intermediate in the synthesis of compounds targeting adenosine receptors. These receptors are implicated in numerous physiological processes, including inflammation and cancer progression. By acting as an agonist or antagonist at these receptors, this compound may influence therapeutic outcomes in diseases such as cancer and other conditions associated with adenosine signaling pathways.

Research indicates that compounds similar to this compound exhibit significant biological activity related to adenosine receptors. Interaction studies focusing on binding affinity and functional activity at these receptors are crucial for understanding how this compound may modulate receptor activity, influencing downstream signaling pathways associated with disease states such as cancer and autoimmune disorders.

Synthetic Methodologies

The synthesis of this compound has been optimized to improve yield and reduce toxicity compared to earlier methods. Researchers have developed protocols that employ less hazardous reagents while maintaining high purity levels, which is essential for subsequent biological testing.

Propiedades

IUPAC Name |

N,N-dimethyl-3-(3-pyrazin-2-ylpropyl)azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-17(2)12(18)13(9-15-10-13)5-3-4-11-8-14-6-7-16-11/h6-8,15H,3-5,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLVWECWWAXPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1(CNC1)CCCC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.